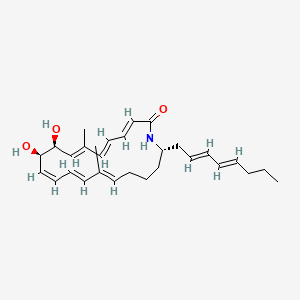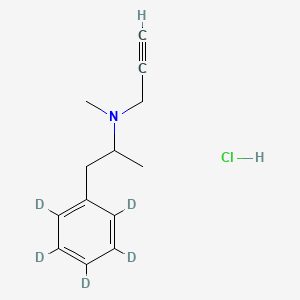
Afatinib-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Afatinib-d4 is a deuterated form of afatinib, a potent and selective irreversible inhibitor of the ErbB family of tyrosine kinases. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of afatinib due to its enhanced stability and reduced metabolic rate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Afatinib-d4 involves multiple steps, starting from 4-fluoro-2-aminobenzoic acid. The process includes cyclization, nitration, substitution, reduction, condensation, and salification. The reaction conditions are carefully controlled to ensure high yield and purity. For instance, the nitration step requires a mixture of nitric acid and sulfuric acid at low temperatures, while the reduction step uses hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for scalability, yield, and purity. Key steps include the use of high-pressure reactors for hydrogenation and advanced purification techniques such as high-performance liquid chromatography (HPLC) to remove impurities. The overall yield of the industrial process is around 41.60%, with a purity of 99.48% .
Análisis De Reacciones Químicas
Types of Reactions
Afatinib-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas and sodium borohydride.
Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of afatinib, which are used to study the structure-activity relationship and improve the efficacy and safety of the drug .
Aplicaciones Científicas De Investigación
Afatinib-d4 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways and degradation products of afatinib. In biology, it helps in understanding the interaction of afatinib with cellular targets. In medicine, it is used in pharmacokinetic studies to optimize dosing regimens. In the industry, it is used to develop more stable and effective formulations of afatinib .
Mecanismo De Acción
Afatinib-d4 exerts its effects by covalently binding to and irreversibly inhibiting the kinase domains of the ErbB family members, including EGFR, HER2, and HER4. This inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the downstream signaling pathways involved in cell proliferation and survival. The primary molecular targets of this compound are the EGFR mutations commonly found in NSCLC .
Comparación Con Compuestos Similares
Afatinib-d4 is compared with other tyrosine kinase inhibitors such as osimertinib and dacomitinib. While all these compounds target EGFR mutations, this compound is unique in its irreversible binding and broad spectrum of activity against various EGFR mutations. Osimertinib, on the other hand, is more effective against the T790M mutation, which is resistant to first-generation inhibitors. Dacomitinib is similar to this compound but has a different safety profile and efficacy .
List of Similar Compounds
- Osimertinib
- Dacomitinib
- Erlotinib
- Gefitinib
Propiedades
Fórmula molecular |
C24H25ClFN5O3 |
|---|---|
Peso molecular |
490.0 g/mol |
Nombre IUPAC |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1/i9D2,13D2 |
Clave InChI |
ULXXDDBFHOBEHA-YVZQKSMPSA-N |
SMILES isomérico |
[2H]C1(C[C@@H](C(O1)([2H])[2H])OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)/C=C/CN(C)C)[2H] |
SMILES canónico |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)





![nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15144343.png)
